molecular formula C14H8N2O4S2 B2461166 (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 851302-79-9

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2461166
CAS No.: 851302-79-9
M. Wt: 332.35
InChI Key: DNCIZVIDQRGWMB-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a furan ring, a nitrophenyl group, and a thioxothiazolidinone moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with 2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted derivatives can be formed, depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It may be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl and thioxothiazolidinone moieties are believed to play a crucial role in its biological activity. These groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
  • This compound derivatives
  • Other thioxothiazolidinone compounds

Uniqueness

This compound stands out due to its unique combination of a furan ring, a nitrophenyl group, and a thioxothiazolidinone moiety This combination imparts distinctive chemical properties and potential biological activities that are not commonly found in other similar compounds

Properties

IUPAC Name

(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4S2/c17-13-12(22-14(21)15-13)7-10-5-6-11(20-10)8-1-3-9(4-2-8)16(18)19/h1-7H,(H,15,17,21)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCIZVIDQRGWMB-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.